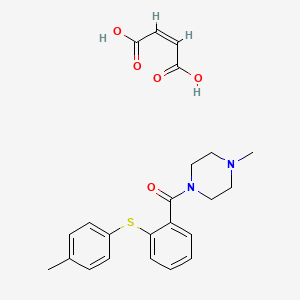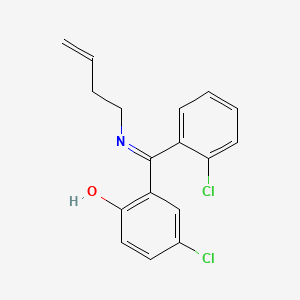
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is an inorganic compound known for its unique properties and applications in various fields. This compound is a white crystalline solid that is slightly soluble in water and has significant industrial and scientific relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate can be synthesized through the reaction of zinc oxide with sodium molybdate or molybdic acid. The reaction typically involves mixing the reactants in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of zinc oxide with sodium molybdate under specific temperature and pressure conditions. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum, sodium, and zinc ions in the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum trioxide, while reduction reactions may yield lower oxidation state molybdenum compounds .
Scientific Research Applications
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential use in biological imaging and as an antibacterial agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pigments, corrosion inhibitors, and electronic materials.
Mechanism of Action
The mechanism of action of molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate involves its interaction with molecular targets and pathways in various applications. For example, in catalytic processes, the compound facilitates the transfer of electrons and protons, enhancing the reaction rate and efficiency . In biological applications, it may interact with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Zinc molybdate (ZnMoO4): Similar in composition but lacks sodium ions.
Sodium molybdate (Na2MoO4): Contains sodium and molybdenum but lacks zinc.
Molybdenum trioxide (MoO3): Contains only molybdenum and oxygen.
Uniqueness
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is unique due to its combination of molybdenum, sodium, and zinc ions, which confer distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
57606-42-5 |
|---|---|
Molecular Formula |
H6Mo2Na2O12Zn2-12 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
disodium;dizinc;molybdenum;oxygen(2-);trihydrate |
InChI |
InChI=1S/2Mo.2Na.3H2O.9O.2Zn/h;;;;3*1H2;;;;;;;;;;;/q;;2*+1;;;;9*-2;2*+2 |
InChI Key |
GXYZMCUFQPNUNR-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Zn+2].[Zn+2].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





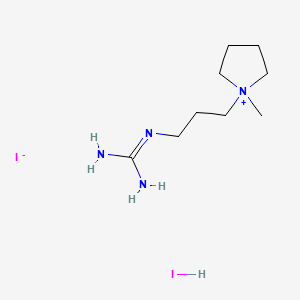
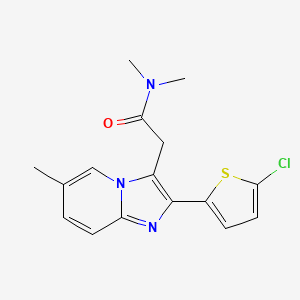
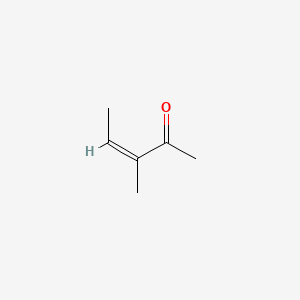

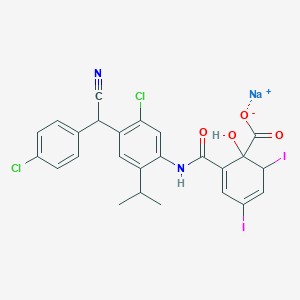

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
